4-Bromo-2-chloro-5-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by halogenation. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes sulfonation to introduce the sulfonamide group. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and halogenation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The halogen atoms (bromine, chlorine, and fluorine) can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzenesulfonamide: Similar structure but lacks the chlorine atom.
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Uniqueness
4-Bromo-2-chloro-5-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4BrClFNO2S |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
VXEDMCUBYQKORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.